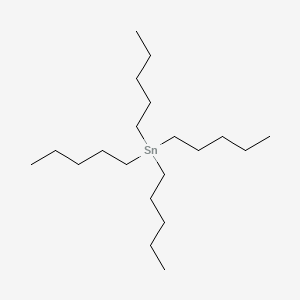

Stannane, tetrapentyl-

Vue d'ensemble

Description

- Stannane (SnH₄) is an inorganic compound and the tin analogue of methane.

- It is a colourless gas .

- Stannane can be prepared by the reaction of SnCl₄ and Li[AlH₄] .

Synthesis Analysis

- Stannane synthesis can occur through stannylation or C-Sn coupling reactions .

- These reactions involve the formation of Sn-C bonds .

Molecular Structure Analysis

- Stannane has a tetrahedral molecular shape.

- The dipole moment is zero .

Chemical Reactions Analysis

- Stannane is highly flammable and ignites on contact with air .

- It decomposes slowly at room temperature to give metallic tin and hydrogen .

Physical And Chemical Properties Analysis

- Density : 5.4 g/dm³ (gas)

- Melting Point : -146 °C

- Boiling Point : -52 °C

Applications De Recherche Scientifique

-

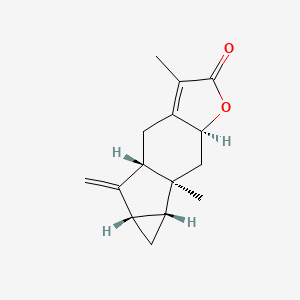

Synthesis of Arcutane Natural Products

- Field : Chemistry

- Application : Stannanes are used in retrosynthetic strategies for the synthesis of arcutane natural products .

- Method : The application involves the addition of an organolithium species generated from a stannane into an aldehyde .

- Results : This method has been used successfully in the synthesis of complex natural products, including arcutinidine and marine meroterpenoids .

-

Electronic and Optical Properties Study

- Field : Applied Physics

- Application : Stanane, a fully hydrogenated stanene (SnH), and armchair stanane nanoribbons (ASnHNRs) are studied for their structural, electronic, and optical properties .

- Method : A density functional theory based investigation was performed .

- Results : Stanane was found to be a moderate-band-gap semiconductor with a direct band gap of 1.2 eV and ASnHNRs were found to be wide-band-gap semiconductors .

-

Stille Cross Coupling Reaction

-

Preparation of Stannane

- Field : Inorganic Chemistry

- Application : Stannane, or tin hydride, is an inorganic compound with the chemical formula SnH4. It is a colorless gas and the tin analogue of methane .

- Method : Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] .

- Results : Stannane decomposes slowly at room temperature to give metallic tin and hydrogen and ignites on contact with air .

-

High-Pressure Crystal Structures and Superconductivity

- Field : Material Science

- Application : Stannane (SnH4) has been proposed to be a potential high-temperature superconductor under pressure .

- Method : An ab initio evolutionary algorithm for crystal structure prediction was used .

- Results : Two unique high-pressure metallic phases were proposed, which both contain hexagonal layers of Sn atoms and semimolecular (perhydride) H2 units . High superconducting temperatures of 15-22 K for the Amm2 phase at 120 GPa and 52-62 K for the P63/mmc phase at 200 GPa were predicted .

-

Organotin Compounds

- Field : Organic Chemistry

- Application : Stannane derivatives, also known as organotin compounds, are widely used in organic synthesis .

- Method : Organotin compounds can be prepared by the reaction of tin tetrachloride with organolithium or Grignard reagents .

- Results : These compounds are used as catalysts, stabilizers for PVC, biocides, and fungicides .

-

Thermo Data Engine (TDE) for Pure Compounds

- Field : Physical Chemistry

- Application : Tetraphenylstannane is a specific type of stannane that has been studied for its physical and chemical properties .

- Method : The Thermodynamics Research Center (TRC) provides data on the properties of tetraphenylstannane .

- Results : This data is used in various fields, including materials science, chemical engineering, and physical chemistry .

Safety And Hazards

- Extremely flammable liquid and vapor.

- Toxic if swallowed or inhaled.

- Causes skin and eye irritation .

- May damage fertility and unborn child .

- Store in a well-ventilated place and keep cool .

Orientations Futures

- Research on stannane derivatives and their applications in various fields.

- Development of modified or synthetic phages for therapeutic purposes.

Propriétés

IUPAC Name |

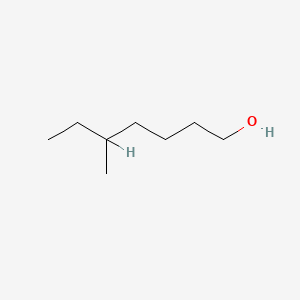

tetrapentylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHHMOWXLBXVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCCC)(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191076 | |

| Record name | Stannane, tetrapentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, tetrapentyl- | |

CAS RN |

3765-65-9 | |

| Record name | Tetrapentylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3765-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapentyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003765659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetrapentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPENTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9QN6X7GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1605613.png)